4,5-Diamino-6-diethylaminopyrimidine

Description

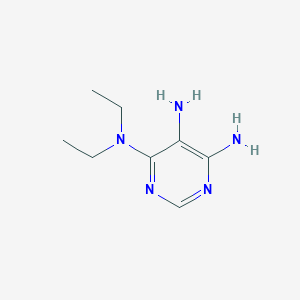

4,5-Diamino-6-diethylaminopyrimidine is a pyrimidine derivative characterized by amino groups at positions 4 and 5 and a diethylamino (-N(C₂H₅)₂) substituent at position 6. The diethylamino group enhances lipophilicity, which may improve membrane permeability compared to hydroxyl or mercapto analogs. Its molecular formula is C₈H₁₆N₅, with a molecular weight of 182.26 g/mol (calculated from substituent analysis) .

Properties

Molecular Formula |

C8H15N5 |

|---|---|

Molecular Weight |

181.24 g/mol |

IUPAC Name |

4-N,4-N-diethylpyrimidine-4,5,6-triamine |

InChI |

InChI=1S/C8H15N5/c1-3-13(4-2)8-6(9)7(10)11-5-12-8/h5H,3-4,9H2,1-2H3,(H2,10,11,12) |

InChI Key |

BYVYXBSURBOLSI-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=NC=NC(=C1N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Structural and Physical Properties

The substituent at position 6 significantly influences the physical and chemical properties of pyrimidine derivatives. Below is a comparative analysis:

Key Observations:

- Solubility: The hydroxyl (-OH) variant exhibits high aqueous solubility due to hydrogen bonding, whereas the diethylamino analog is more soluble in organic solvents .

- Acidity/Basicity: The hydroxyl group confers acidity (pKa ~8.5), while the diethylamino group introduces basicity (estimated pKa ~10.2) due to lone-pair donation from nitrogen .

- Molecular Weight: The diethylamino substituent increases molecular weight by ~56 g/mol compared to the hydroxyl analog, influencing pharmacokinetic properties like diffusion rates .

Yield and Purity Challenges:

- Hydroxyl and mercapto derivatives achieve >85% yields due to optimized industrial protocols .

- Diethylamino derivatives may face lower yields (~70–75%) due to steric hindrance during alkylation .

Reactivity:

- Hydroxyl Analog : Participates in hydrogen bonding and electrophilic substitution reactions. Used as a precursor for antiviral agents .

- Mercapto Analog : Forms disulfide bonds and undergoes oxidation to sulfonic acids. Applied in metal chelation and catalysis .

- Diethylamino Analog: Exhibits strong electron-donating effects, activating the pyrimidine ring for electrophilic aromatic substitution. Potential use in kinase inhibitors due to improved lipophilicity .

Stability and Degradation

- Hydroxyl Derivative: Prone to oxidation under acidic conditions, forming pyrimidine quinones .

- Diethylamino Derivative: Stable in neutral/alkaline conditions but susceptible to Hoffman degradation under strong acids, yielding ethylene and ammonia .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.